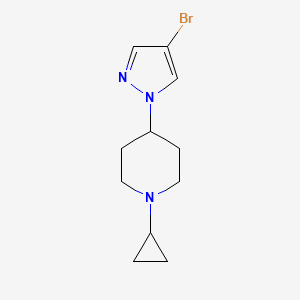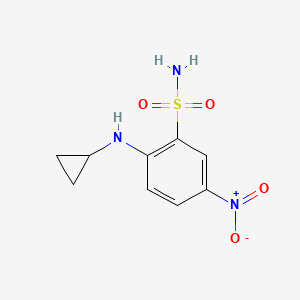
2-(2-Boc-aminoethoxy)ethanol
概要
説明
2-(2-Boc-aminoethoxy)ethanol: is a chemical compound with the molecular formula C9H19NO4. It is commonly used in organic synthesis and as a building block in the preparation of various chemical entities. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is often used to protect amines during chemical reactions to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated products.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: The hydroxyl group in 2-(2-Boc-aminoethoxy)ethanol can undergo oxidation to form aldehydes or carboxylic acids. Reduction reactions can convert the hydroxyl group to an alkane.
Common Reagents and Conditions:
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
- N-alkylated amines from substitution reactions.
- Free amines from deprotection reactions.
- Aldehydes or carboxylic acids from oxidation reactions.
- Alkanes from reduction reactions.
科学的研究の応用
Chemistry: 2-(2-Boc-aminoethoxy)ethanol is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a linker in the preparation of bioconjugates.
Medicine: The compound is used in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.
類似化合物との比較
2-(2-Boc-aminoethoxy)acetic acid: Similar structure but contains an acetic acid moiety.
(2-Boc-aminoethoxy)anisole: Contains an anisole group instead of an ethanol group.
(2-Aminoethoxy)acetic acid: Lacks the Boc protecting group.
Uniqueness: 2-(2-Boc-aminoethoxy)ethanol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes.
特性
分子式 |
C9H19NO4 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |
InChIキー |
IKPDNLJPUASMGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(COCCO)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone](/img/structure/B8691695.png)
![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)









![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)

